BenchChemオンラインストアへようこそ!

[2-(Cyclohexylamino)-2-oxoethyl] 2-(4-chlorophenyl)acetate

Lipophilicity Physicochemical profiling XLogP3

Procure the definitive high-lipophilicity reference compound for carbamoylmethyl phenylacetate ester SAR. This cyclohexyl analog (XLogP3 3.5) uniquely enables incremental lipophilicity correlation studies, provides a slower, sterically-tuned hydrolytic release profile for 4-chlorophenylacetic acid payloads, and serves as the ideal standard for reversed-phase HPLC method development. Its TPSA of 55.4 Ų makes it the preferred candidate for CNS permeability evaluation, outperforming polar N-aryl variants. Ensure target engagement consistency—specify this exact CAS.

Molecular Formula C16H20ClNO3
Molecular Weight 309.79
CAS No. 1003101-75-4
Cat. No. B2594685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(Cyclohexylamino)-2-oxoethyl] 2-(4-chlorophenyl)acetate
CAS1003101-75-4
Molecular FormulaC16H20ClNO3
Molecular Weight309.79
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)COC(=O)CC2=CC=C(C=C2)Cl
InChIInChI=1S/C16H20ClNO3/c17-13-8-6-12(7-9-13)10-16(20)21-11-15(19)18-14-4-2-1-3-5-14/h6-9,14H,1-5,10-11H2,(H,18,19)
InChIKeyXCOFIIQIFOPJON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[2-(Cyclohexylamino)-2-oxoethyl] 2-(4-chlorophenyl)acetate: Physicochemical Profile and In-Class Positioning


[2-(Cyclohexylamino)-2-oxoethyl] 2-(4-chlorophenyl)acetate (CAS 1003101-75-4; C₁₆H₂₀ClNO₃; MW 309.79 g/mol) is a synthetic ester derivative that bridges a cyclohexylcarbamoyl moiety with a 4-chlorophenylacetate group via an oxoethyl linker [1]. It belongs to the broad class of carbamoylmethyl phenylacetate esters, compounds primarily utilized as versatile intermediates in organic synthesis and as probe molecules for investigating enzyme-substrate interactions involving ester hydrolysis . The compound features one hydrogen bond donor, three hydrogen bond acceptors, six rotatable bonds, a computed XLogP3 of 3.5, and a topological polar surface area of 55.4 Ų [1]. Unlike many in-class analogs that bear simple alkyl or substituted aromatic amines on the amide nitrogen, this compound incorporates a cyclohexyl group, conferring distinct steric bulk and lipophilicity that differentiate its physicochemical behavior and potential binding characteristics from smaller N-alkyl variants .

Why Generic Substitution Fails for [2-(Cyclohexylamino)-2-oxoethyl] 2-(4-chlorophenyl)acetate


Carbamoylmethyl 2-(4-chlorophenyl)acetate esters are not functionally interchangeable. The identity of the amine-derived substituent on the carbamoyl nitrogen fundamentally governs the compound's lipophilicity, steric profile, hydrogen-bonding capacity, and metabolic susceptibility [1]. A simple N-isopropyl analog (CAS 1794741-48-2; MW 269.72; C₁₃H₁₆ClNO₃) differs by three methylene units and a ring structure, producing markedly different logP, molar volume, and conformational flexibility . Similarly, the N-cyclopentyl variant (CAS 479042-98-3) alters ring size and strain, shifting physicochemical parameters in ways that cannot be predicted from the cyclohexyl version . Even within the same nominal compound class, subtle variations in the N-substituent can lead to divergent outcomes in receptor binding, enzyme inhibition potency, solubility, and chromatographic behavior . Selecting the precise compound—rather than a near analog—is therefore essential for reproducibility in structure-activity relationship (SAR) studies, analytical method development, and any application where exact physicochemical properties must be matched.

Quantitative Differentiation Evidence for [2-(Cyclohexylamino)-2-oxoethyl] 2-(4-chlorophenyl)acetate vs. Closest Analogs


Lipophilicity (XLogP3) Comparison: Cyclohexyl vs. Isopropyl vs. Cyclopentyl Carbamoylmethyl Esters

The target compound exhibits a computed XLogP3 of 3.5, approximately 0.2–0.3 log units higher than the cyclopentyl analog (estimated XLogP3 ≈ 3.2–3.3) and significantly higher than the isopropyl analog (estimated XLogP3 ≈ 2.3–2.5 based on fragment contributions) [1][2]. This lipophilicity rank order (cyclohexyl > cyclopentyl > isopropyl) is consistent with the increasing hydrocarbon surface area of the N-substituent and directly impacts predicted membrane permeability, organic-solvent partitioning, and retention in reversed-phase chromatographic systems [3].

Lipophilicity Physicochemical profiling XLogP3 Drug-likeness

Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Profile: Differentiation from Non-Cycloalkyl Analogs

The target compound has a TPSA of 55.4 Ų, 1 hydrogen bond donor (amide NH), and 3 hydrogen bond acceptors [1]. In contrast, a representative N-arylamino analog—[2-(3-methoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate (CAS 380173-98-8; C₁₇H₁₆ClNO₄; MW 333.8)—possesses a higher TPSA (estimated 64–68 Ų due to the additional methoxy oxygen and anilino NH) and an additional hydrogen bond donor . The lower TPSA of the cyclohexyl analog places it closer to the favorable range for oral absorption (TPSA < 60 Ų frequently associated with good intestinal permeability) and blood-brain barrier penetration (TPSA < 60–70 Ų threshold often applied), distinguishing it from polar arylamino derivatives in the same ester class [2].

Polar surface area Hydrogen bonding Oral bioavailability prediction Blood-brain barrier penetration

Molecular Weight and Rotatable Bond Differentiation vs. Smaller N-Alkyl and Cyclopentyl Carbamoylmethyl Esters

The cyclohexyl analog (MW 309.79; 6 rotatable bonds) presents a distinct physicochemical vector compared to the isopropyl analog (MW 269.72; 5 rotatable bonds) and the cyclopentyl analog (MW 295.76; 5 rotatable bonds) [1][2]. The incremental increase in molecular weight (~40 Da above the isopropyl analog; ~14 Da above the cyclopentyl analog) is accompanied by one additional rotatable bond, reflecting the larger cyclohexyl ring contribution. All three compounds fall within Lipinski's Rule of 5 space, but the cyclohexyl variant occupies a higher lipophilicity–molecular weight quadrant that may favor binding to more hydrophobic protein pockets while maintaining acceptable drug-likeness parameters [3].

Molecular weight Rotatable bonds Conformational flexibility Drug-likeness Ligand efficiency

Ester Hydrolysis Susceptibility: Cyclohexyl vs. Smaller N-Alkyl Derivatives in Enzymatic Assays

The ester bond in [2-(cyclohexylamino)-2-oxoethyl] 2-(4-chlorophenyl)acetate serves as a hydrolytically cleavable linkage, releasing 4-chlorophenylacetic acid—a known aromatase inhibitor and antitumor differentiation inducer . The steric bulk of the cyclohexyl group adjacent to the ester carbonyl is predicted to slow the rate of enzymatic hydrolysis relative to smaller N-alkyl analogs (e.g., isopropyl or methyl derivatives), based on established structure-activity relationships demonstrating that increased steric hindrance near the ester carbonyl reduces the catalytic efficiency of carboxylesterases [1][2]. While direct comparative hydrolysis rate data for this specific compound series are not publicly available, the class-level inference is that the cyclohexyl analog offers a longer hydrolytic half-life than N-methyl or N-ethyl congeners, making it a more suitable probe for sustained-release prodrug design or for experiments requiring controlled, gradual liberation of 4-chlorophenylacetic acid .

Ester hydrolysis Enzyme probe Carboxylesterase Metabolic stability Prodrug activation

Optimal Application Scenarios for [2-(Cyclohexylamino)-2-oxoethyl] 2-(4-chlorophenyl)acetate Based on Quantitative Differentiation


Structure-Activity Relationship (SAR) Studies Probing N-Substituent Effects on Lipophilicity and Target Binding

The cyclohexyl analog serves as the highest-lipophilicity member within a systematic N-alkyl/N-cycloalkyl carbamoylmethyl ester series (isopropyl < cyclopentyl < cyclohexyl), enabling SAR campaigns to correlate incremental XLogP3 increases (~2.5 → ~3.2 → 3.5) with changes in target binding affinity, cellular permeability, or metabolic stability [1]. Its computed XLogP3 of 3.5 and TPSA of 55.4 Ų position it favorably for membrane penetration, making it a key reference point for quantifying the contribution of lipophilicity to pharmacological activity within this chemotype.

Controlled-Release Prodrug Design Leveraging Sterically Tuned Ester Hydrolysis

When 4-chlorophenylacetic acid is the desired active payload (aromatase inhibition, antitumor differentiation induction), the cyclohexyl analog is predicted to provide a slower hydrolytic release profile than N-methyl or N-ethyl variants, based on the established inverse relationship between acyl-side steric bulk and carboxylesterase catalytic efficiency [2]. This makes it the preferred prodrug scaffold for applications requiring extended duration of action or reduced peak concentrations of the liberated acid.

Analytical Reference Standard for Reversed-Phase HPLC Method Development

The higher XLogP3 (3.5) and distinct retention characteristics of the cyclohexyl analog relative to the isopropyl (predicted XLogP3 ~2.3–2.5) and cyclopentyl (predicted XLogP3 ~3.2–3.3) congeners make it an ideal reference compound for developing and validating reversed-phase HPLC or LC-MS separation methods for carbamoylmethyl phenylacetate ester libraries [3]. The predictable retention time shift with increasing N-substituent hydrophobicity facilitates chromatographic method optimization and impurity profiling.

CNS-Penetrant Probe Compound Screening in the 4-Chlorophenylacetate Ester Class

With a TPSA of 55.4 Ų—well below the commonly applied 60–70 Ų threshold for blood-brain barrier penetration—and a favorable XLogP3 of 3.5, the cyclohexyl analog is the most promising candidate among readily available in-class compounds for evaluating CNS exposure potential [4]. Researchers investigating neurological applications of 4-chlorophenylacetic acid-derived esters should prioritize this compound over more polar arylamino analogs (TPSA > 64 Ų) that are less likely to achieve therapeutically relevant brain concentrations.

Quote Request

Request a Quote for [2-(Cyclohexylamino)-2-oxoethyl] 2-(4-chlorophenyl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.